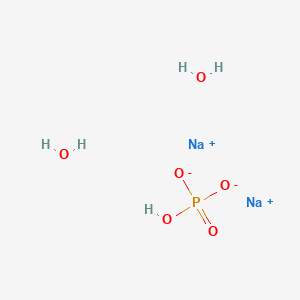
Dinatriumphosphat-Dihydrat
Übersicht
Beschreibung
Disodium phosphate dihydrate, also known as Sodium monohydrogen phosphate or Sodium phosphate dibasic, is an inorganic compound with the chemical formula Na₂HPO₄ * 2 H₂O . It is commonly used as a buffer substance for chromatography . It is also used in food products often as a thickener, and may be used in household products and cleaning agents .
Synthesis Analysis
Disodium phosphate dihydrate can be generated by the neutralization of phosphoric acid with sodium hydroxide . The reaction is as follows: H3PO4 + 2 NaOH → Na2HPO4 + 2 H2O . Another method involves slowly adding sodium bicarbonate (NaHCO3) to a phosphoric acid (H3PO4) solution, controlling the reaction temperature at 80-100℃ for 2 hours, and maintaining the pH value between 8.7-9.2 .
Molecular Structure Analysis
The molecular formula of Disodium phosphate dihydrate is Na₂HPO₄ * 2 H₂O . The Hill formula for this compound is HNa₂O₄P * 2 H₂O . The molar mass of this compound is 177.99 g/mol .
Chemical Reactions Analysis
Disodium phosphate dihydrate is moderately basic, with the pH of its water solution being between 8.0 and 11.0 . It reacts with bases like sodium hydroxide, resulting in the formation of sodium hydrogen phosphate and water . It also reacts with acid like hydrochloric acid, resulting in the formation of phosphoric acid and sodium chloride .
Physical and Chemical Properties Analysis
Disodium phosphate dihydrate appears as a white crystalline solid . It is odorless and has a density of 1.7 g/cm³ . The melting point of this compound is 250°C, and it decomposes upon reaching this temperature . It is soluble in water, with a solubility of 7.7 g/100 ml at 20°C . It is insoluble in ethanol .
Wissenschaftliche Forschungsanwendungen
Puffermittel in der Molekularbiologie
Dinatriumphosphat-Dihydrat wird häufig als Pufferkapazitätsreagenz in der Molekularbiologie verwendet. Es trägt dazu bei, einen stabilen pH-Wert während Experimenten aufrechtzuerhalten, was für die Aktivität und Stabilität biologischer Moleküle entscheidend ist .
Biochemie und Chromatographie
In der Biochemie und Chromatographie wird diese Verbindung bei der Herstellung von biologischen Puffern verwendet. Diese Puffer sind für verschiedene biochemische Reaktionen und für die Aufrechterhaltung der Integrität von Proben während der Analyse unerlässlich .
Reinigung von Antikörpern
Es spielt eine Rolle im Reinigungsprozess von Antikörpern. Die Pufferungseigenschaften von this compound helfen bei den Isolations- und Reinigungsschritten, um sicherzustellen, dass Antikörper ihre Struktur und Funktionalität erhalten .
DNA-Isolierung und -Reinigung
Diese Verbindung unterstützt DNA-Isolierungs- und -Reinigungsprozeduren. Es unterstützt die Fällung und Trennung von Nukleinsäuren, was ein kritischer Schritt in vielen molekularbiologischen Protokollen ist .
Pharmazeutische Anwendungen
Als Abführmittel wirkt this compound, indem es den Wassergehalt im Darm erhöht, was die Stuhlentleerung erleichtert. Es wird oft in Kombination mit anderen Natriumphosphaten für diesen Zweck verwendet .
Wärmespeicher
Innovative Forschung hat seine Verwendung als Matrix für Phasenwechselmaterialien (PCMs) untersucht. Modifizierte PCMs mit this compound können eine verbesserte Wärmeleistung aufweisen, die für Energiespeicheranwendungen nützlich ist .
Phosphatpuffersysteme
Es ist ein Bestandteil von Phosphatpuffersystemen, die für Biomolekül-Downstream-Chromatographieschritte oder die endgültige flüssige Formulierung verwendet werden. Seine niedrigen mikrobiellen und Endotoxin-Grenzwerte machen es für Hochrisikoanwendungen wie die pharmazeutische Herstellung geeignet .
Wirkmechanismus
Target of Action
Disodium phosphate dihydrate, also known as Sodium phosphate dibasic dihydrate, primarily targets the intestinal lumen . It plays a fundamental role in phosphate transport by absorbing phosphate from interstitial fluid for normal cellular functions .
Mode of Action
Disodium phosphate dihydrate is thought to work by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This increase in fecal water content enhances mobility through the large intestine .
Biochemical Pathways
The compound is involved in the regulation of phosphate balance in cells, which is integral to metabolic information flow . By defining and distinguishing the roles of phosphates in central metabolism into cycles, sources, and sinks, it becomes possible to systematically contextualize how phosphates control biochemical information flow in cells .
Pharmacokinetics
It is known that the tmax for phosphate absorption with orally administered liquid sodium phosphate is 1-3 hours .
Result of Action
The primary result of the action of Disodium phosphate dihydrate is an increase in fecal water content, which enhances mobility through the large intestine . This makes it an effective osmotic laxative, often used to cleanse the colon before a colonoscopy .
Action Environment
The action of Disodium phosphate dihydrate can be influenced by environmental factors. For instance, it is known to be hygroscopic, meaning it absorbs water from the environment . This property can affect its stability and efficacy. Furthermore, its solubility in water and insolubility in ethanol can also influence its action in different environments.
Eigenschaften
| { "Design of the Synthesis Pathway": "Disodium phosphate dihydrate can be synthesized by the reaction of phosphoric acid with sodium hydroxide, followed by crystallization.", "Starting Materials": [ "Phosphoric acid (H3PO4)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 1 mole of phosphoric acid in 2 moles of water to form a solution.", "Step 2: Slowly add 2 moles of sodium hydroxide to the solution while stirring continuously.", "Step 3: The reaction between phosphoric acid and sodium hydroxide will produce disodium phosphate.", "Step 4: Filter the solution to remove any insoluble impurities.", "Step 5: Concentrate the solution by evaporating the water.", "Step 6: Allow the solution to cool and crystallize to obtain disodium phosphate dihydrate." ] } | |
CAS-Nummer |
10028-24-7 |
Molekularformel |
H5NaO5P |
Molekulargewicht |
139.00 g/mol |
IUPAC-Name |
disodium;hydrogen phosphate;dihydrate |
InChI |
InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |
InChI-Schlüssel |
AXCRQNJHVGYJII-UHFFFAOYSA-N |
SMILES |
O.O.OP(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
O.OP(=O)(O)O.[Na] |
| 10028-24-7 | |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does disodium phosphate dihydrate impact the properties of processed cheese?
A1: Research suggests that disodium phosphate dihydrate, when used as an emulsifying salt in processed cheese production, can influence several key characteristics [].
- pH: Disodium phosphate dihydrate generally results in higher pH values compared to trisodium citrate, another common emulsifying salt [].
- Melting Properties: Processed cheese formulated with disodium phosphate dihydrate tends to exhibit lower melt compared to those made with trisodium citrate. This effect is amplified when combined with high lactose content and aged natural cheese [].
Q2: Can disodium phosphate dihydrate be used in pharmaceutical formulations, and if so, what is its role?
A2: Yes, disodium phosphate dihydrate is utilized in pharmaceutical formulations, particularly in oral solid dosage forms like pellets containing omeprazole [, ].
- Excipient in Pellet Cores: It serves as an excipient within the core of these pellets, alongside the active ingredient (omeprazole) and other excipients like hydroxypropyl methylcellulose and talc [, ]. The exact function of disodium phosphate dihydrate in this context is not explicitly detailed in the provided abstracts, warranting further investigation.
Q3: Are there any known safety concerns associated with the use of disodium phosphate dihydrate in pharmaceutical settings?
A3: While generally recognized as safe for use in food and pharmaceuticals, a case report highlights a potential concern [].
- Tenofovir-Induced Fanconi Syndrome: In the context of treating HIV infection, the study reports a case of osteomalacia and microfractures attributed to renal phosphate wasting. This adverse effect was observed in a patient receiving Tenofovir Disoproxil Fumarate (TDF) based antiretroviral therapy, and the authors suggest a potential link, though not directly to disodium phosphate dihydrate itself []. Regular monitoring of renal function and bone health is recommended for patients on TDF therapy [].
Q4: Beyond its use in food and pharmaceuticals, are there other applications for disodium phosphate dihydrate?
A4: Research demonstrates its potential in biomaterial development for bone regeneration [].
- Mineralized Hydrogels: Disodium phosphate dihydrate plays a crucial role in the sequential mineralization of hydrolyzed collagen-based hydrogels []. These hydrogels, enriched with hydroxyapatite through repeated incubations with calcium chloride dihydrate and disodium phosphate dihydrate, show promise in promoting bone regeneration in preclinical models [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

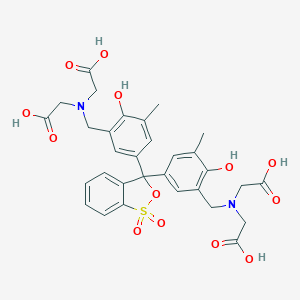
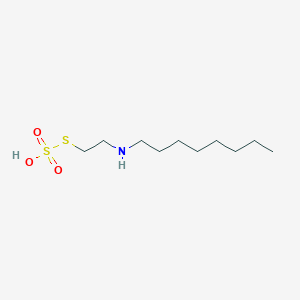
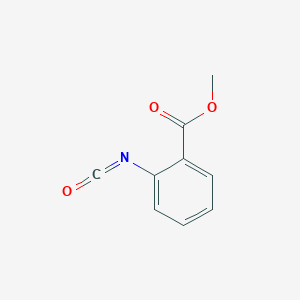

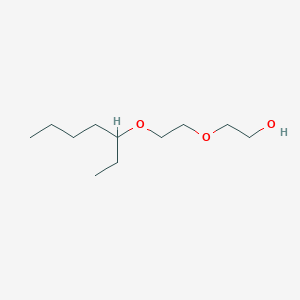


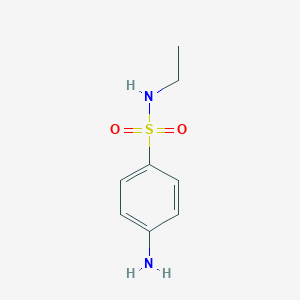

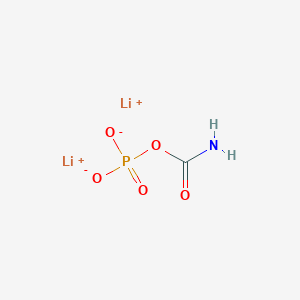
![7-methyl-7aH-triazolo[4,5-d]pyrimidine](/img/structure/B167925.png)

![sodium;2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B167931.png)
